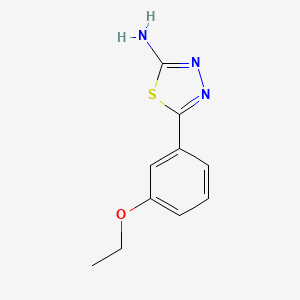![molecular formula C20H14O4 B5873839 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one CAS No. 6083-69-8](/img/structure/B5873839.png)
8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one, also known as psoralen, is a naturally occurring compound found in some plants such as Ammi majus and Psoralea corylifolia. It has been used in traditional medicine for centuries to treat various skin disorders, including psoriasis, vitiligo, and eczema. In recent years, psoralen has gained attention in scientific research due to its potential applications in various fields, including cancer therapy, photobiology, and genetic engineering.
作用机制
The mechanism of action of 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one involves its ability to intercalate with DNA and crosslink with thymine bases upon exposure to UV radiation. This crosslinking leads to DNA damage and subsequent cell death. Psoralen can also inhibit DNA synthesis and repair, further contributing to its cytotoxic effects on cancer cells.
Biochemical and Physiological Effects
Psoralen has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities. Psoralen can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One advantage of using 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one in lab experiments is its ability to sensitize cancer cells to UV radiation, making it a useful tool in photodynamic therapy. Psoralen is also relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound to use in research. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one research, including the development of new cancer therapies, the exploration of its potential applications in genetic engineering, and the investigation of its effects on the immune system. Psoralen has also been shown to have potential as a photosensitizer in the treatment of bacterial infections, and further research in this area could lead to the development of new antibiotics. Additionally, this compound has been shown to have potential as a natural insecticide, and further research could lead to the development of new pest control methods.
合成方法
Psoralen can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves isolating 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one from plants that contain the compound, such as Ammi majus and Psoralea corylifolia. Chemical synthesis involves the use of chemical reactions to produce this compound from simpler compounds. Biotransformation involves using microorganisms to convert simpler compounds into this compound.
科学研究应用
Psoralen has been extensively studied for its potential applications in cancer therapy, particularly in combination with phototherapy. Psoralen can sensitize cancer cells to ultraviolet (UV) radiation, leading to increased cell death. This process, known as photodynamic therapy, has been used to treat various types of cancer, including skin cancer, lymphoma, and leukemia.
属性
IUPAC Name |
8-acetyl-4-methyl-9-phenylfuro[2,3-h]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-11-10-16(22)24-20-14(11)8-9-15-18(20)17(19(23-15)12(2)21)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHUSANJCATJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976301 |
Source


|
| Record name | 8-Acetyl-4-methyl-9-phenyl-2H-furo[2,3-h][1]benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6083-69-8 |
Source


|
| Record name | 8-Acetyl-4-methyl-9-phenyl-2H-furo[2,3-h][1]benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)
![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)
![methyl {[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5873777.png)

![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)

![N-1,3-thiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5873801.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

